2-Methyl-5-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-sulfamoylbenzamide is an organic compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol It is a benzamide derivative characterized by the presence of a methyl group at the second position and a sulfamoyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-sulfamoylbenzamide typically involves the sulfonation of 2-methylbenzamide. One common method includes the reaction of 2-methylbenzamide with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group . The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-sulfamoylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of sulfonamide antibiotics, allowing it to inhibit bacterial enzymes involved in folate synthesis . This inhibition disrupts the production of essential nucleotides, leading to bacterial cell death. Additionally, its derivatives may interact with other biological pathways, contributing to their therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-sulfamoylbenzamide: Similar structure with a fluorine atom instead of a methyl group.
2-Methoxy-5-sulfamoylbenzoate: Contains a methoxy group instead of a methyl group.
2-Methyl-5-nitrobenzothiazole: Contains a nitro group and a thiazole ring instead of a benzamide structure.
Uniqueness
2-Methyl-5-sulfamoylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a sulfamoyl group on the benzene ring allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-Methyl-5-sulfamoylbenzamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a methyl group and a sulfamoyl group attached to a benzamide backbone. This unique substitution pattern contributes to its distinct chemical and biological properties, allowing it to interact with various biological targets effectively.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. Notably, it mimics the structure of sulfonamide antibiotics, which allows it to interfere with bacterial folate synthesis. This inhibition is crucial for bacterial growth and replication, making it a candidate for antimicrobial applications .
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against Hepatitis B Virus (HBV). Research indicates that this compound can significantly reduce HBV RNA levels in infected cell lines. The compound appears to inhibit HBV nucleocapsid assembly by binding to specific sites on the core protein, which is essential for viral replication .
Case Study: HBV Inhibition
In a controlled study, treatment with this compound resulted in a notable decrease in HBV DNA levels in HepG2.2.15 cells. The compound was shown to block HBV RNA transcription by down-regulating hepatocyte nuclear factors involved in HBV replication . This suggests that further development of this compound could lead to effective antiviral therapies.
Antimicrobial Activity
Apart from its antiviral properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism involves the inhibition of key enzymes necessary for bacterial metabolism and growth, similar to other sulfonamide derivatives.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Antiviral | High | Inhibition of HBV nucleocapsid assembly |
Antimicrobial | Moderate | Inhibition of folate synthesis |
Cytotoxicity | Variable | Induction of apoptosis in cancer cell lines |
Therapeutic Applications
The potential therapeutic applications of this compound are extensive:
- Antiviral Therapy : Given its effectiveness against HBV, this compound could be developed into a treatment for chronic hepatitis B infections.
- Antimicrobial Agents : Its broad-spectrum antimicrobial properties suggest applicability in treating bacterial infections resistant to conventional antibiotics.
- Cancer Treatment : Preliminary studies indicate that derivatives of this compound may induce apoptosis in certain cancer cell lines, warranting further investigation into its anticancer potential .
Properties
IUPAC Name |
2-methyl-5-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5-2-3-6(14(10,12)13)4-7(5)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWIKRDSKCFXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76503-36-1 |
Source
|
Record name | 2-methyl-5-sulfamoylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.